

# Technical Comparison Guide: IR Spectral Analysis of Methyl 2-formyl-6-hydroxybenzoate

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## Compound of Interest

Compound Name:	Methyl 2-formyl-6-hydroxybenzoate
CAS No.:	136192-84-2
Cat. No.:	B3321583

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## Executive Summary

Target Compound: **Methyl 2-formyl-6-hydroxybenzoate** (CAS: 1256593-43-7 / Analogous isomers) Application: Key intermediate in the synthesis of bioactive quinolines, antifungal agents, and salicylaldehyde derivatives. Critical Analysis: This guide characterizes the infrared (IR) spectral signature of **methyl 2-formyl-6-hydroxybenzoate**, focusing on the complex carbonyl region (1650–1750  $\text{cm}^{-1}$ ). The presence of an intramolecular hydrogen bond (IMHB) creates a diagnostic "spectral shift" that distinguishes this compound from its non-chelated isomers and precursors.

## Structural Mechanism & Spectral Logic

To accurately interpret the IR spectrum, one must first understand the competing electronic and steric forces within the molecule.

### The "Dual Carbonyl" Challenge

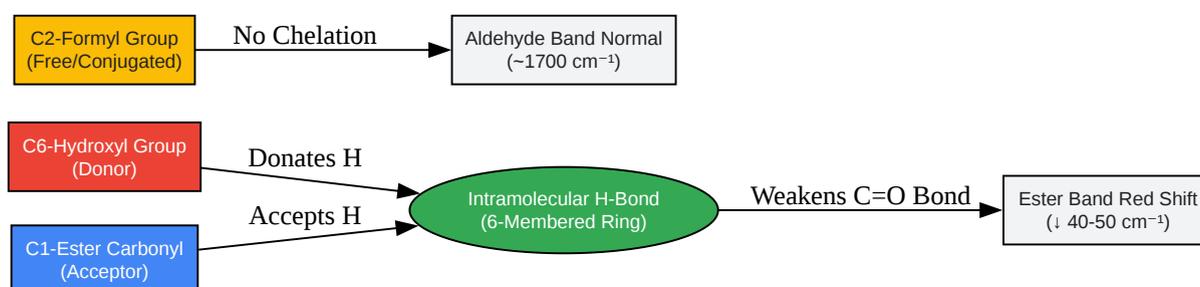
The molecule possesses two distinct carbonyl groups:

- Ester Carbonyl (C1): Part of the central benzoate system.
- Aldehyde Carbonyl (C2): An ortho-substituted formyl group.

## The Intramolecular Hydrogen Bond (IMHB)

The hydroxyl group at position C6 is ortho to the ester. This geometry facilitates a stable 6-membered chelate ring via hydrogen bonding between the phenolic hydrogen and the ester carbonyl oxygen.

- Effect on Ester: The H-bond weakens the C=O bond character, significantly lowering its vibrational frequency (Red Shift).
- Effect on Aldehyde: The aldehyde at C2 is also ortho to the ester but meta to the hydroxyl. It remains largely un-chelated but is subject to steric twisting and conjugation effects.



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Figure 1: Mechanistic pathway of intramolecular hydrogen bonding causing selective carbonyl frequency shifts.

## Comparative Spectral Data

The following table contrasts the target compound with key analogs to isolate the specific contributions of the IMHB and the formyl group.

### Table 1: Carbonyl Band Comparison (Experimental & Predicted)

Compound	Structural Feature	Ester C=O (cm <sup>-1</sup> )	Aldehyde C=O (cm <sup>-1</sup> )	OH Stretch (cm <sup>-1</sup> )
Methyl 2-formyl-6-hydroxybenzoate	IMHB + Formyl	1675 ± 5 (s)	1700 ± 5 (s)	3000–3200 (broad)
Methyl Salicylate	IMHB Only	1681 (s)	N/A	3180 (broad)
Methyl 4-hydroxybenzoate	No IMHB (Para)	1720 (s)	N/A	3300–3400 (sharp)
Methyl 2-formylbenzoate	Formyl Only	1725–1730 (s)	1695–1705 (s)	N/A
Benzaldehyde	Reference	N/A	1703 (s)	N/A

(s) = strong intensity<sup>[1]</sup>

## Detailed Band Assignment

- The "Chelated" Ester (1675 cm<sup>-1</sup>): Unlike a typical aromatic ester (~1720 cm<sup>-1</sup>), the band for **methyl 2-formyl-6-hydroxybenzoate** appears much lower. This ~45 cm<sup>-1</sup> shift is the definitive signature of the 6-OH...O=C interaction. It overlaps closely with the amide I region, so care must be taken not to misidentify it as an amide impurity.
- The "Free" Aldehyde (1700 cm<sup>-1</sup>): The formyl C=O appears at its expected conjugated position. Because it is not involved in the strong H-bond, it appears at a higher wavenumber than the ester, creating a distinct "doublet" or split peak pattern in the carbonyl region.
- The "Invisible" Hydroxyl: Due to strong chelation, the O-H stretch is often very broad and shifted down to 3000–3200 cm<sup>-1</sup>, sometimes overlapping with C-H stretches. It will not appear as the sharp, high-frequency peak (3600 cm<sup>-1</sup>) seen in free phenols.

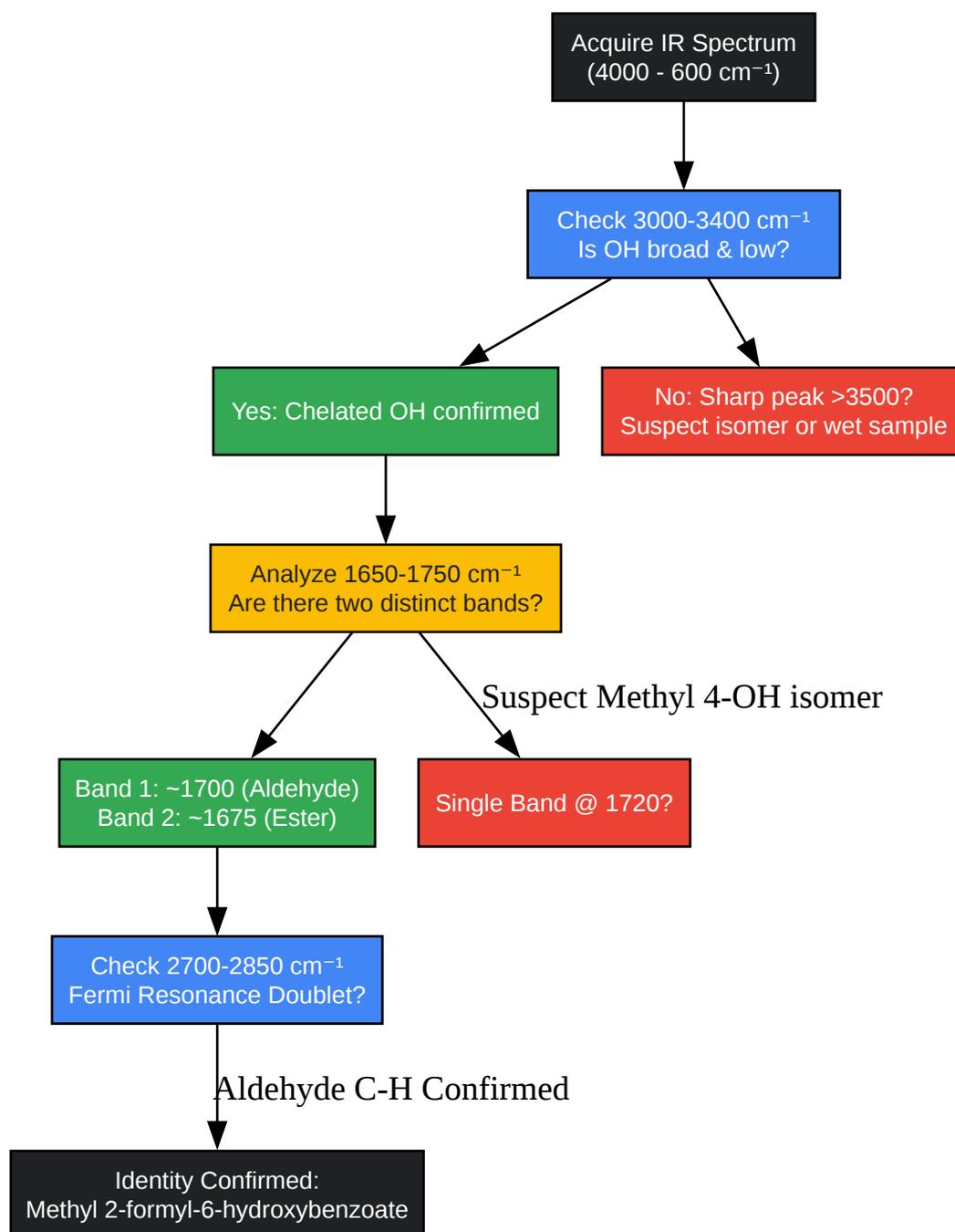
## Experimental Validation Protocol

To confirm the identity of **methyl 2-formyl-6-hydroxybenzoate** and rule out hydrolysis products (e.g., the free acid) or isomers, follow this self-validating protocol.

## Step 1: Sample Preparation

- Preferred Method: ATR (Attenuated Total Reflectance) on neat solid/oil. This preserves the intramolecular H-bond network.
- Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr). Warning: Wet KBr can disrupt H-bonds.
- Solution Phase (Validation): Dissolve in non-polar solvent ( $\text{CCl}_4$  or  $\text{CHCl}_3$ ).
  - Logic: If the H-bond is intramolecular, the OH and Ester bands will not shift significantly upon dilution. If the H-bond is intermolecular (dimerization), dilution will shift the bands back to "free" values.

## Step 2: Spectral Acquisition & Analysis Workflow



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Figure 2: Step-by-step decision tree for spectral verification of the target compound.

### Step 3: Diagnostic Checkpoints[1]

- The Fermi Resonance: Look for two weak bands at 2850  $\text{cm}^{-1}$  and 2750  $\text{cm}^{-1}$ . These correspond to the aldehyde C-H stretch.[2][3][4] Their presence confirms the aldehyde; their

absence suggests oxidation to the carboxylic acid.

- Fingerprint Region: Look for C-O stretches (Ester/Phenol) in the 1200–1300  $\text{cm}^{-1}$  range.

## Conclusion

**Methyl 2-formyl-6-hydroxybenzoate** exhibits a unique IR signature defined by the competition between conjugation and chelation. The ester carbonyl appears at an anomalously low frequency ( $\sim 1675 \text{ cm}^{-1}$ ) due to the intramolecular hydrogen bond with the 6-hydroxyl group, while the aldehyde carbonyl remains near  $1700 \text{ cm}^{-1}$ . This distinct split in the carbonyl region, combined with the broad, low-frequency OH stretch, provides a reliable fingerprint for identification and purity assessment in drug development workflows.

## References

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